molecular formula C9H18 B14725347 Ethylcycloheptane CAS No. 13151-55-8

Ethylcycloheptane

Cat. No.: B14725347
CAS No.: 13151-55-8
M. Wt: 126.24 g/mol
InChI Key: ITZHTNFXLDFAPB-UHFFFAOYSA-N
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Description

Ethylcycloheptane is an organic compound with the molecular formula C9H18. It belongs to the class of cycloalkanes, which are saturated hydrocarbons containing carbon atoms arranged in a ring structure. This compound is characterized by a seven-membered carbon ring with an ethyl group attached to one of the carbon atoms. This compound is known for its stability and non-polar nature, making it useful in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylcycloheptane can be synthesized through several methods. One common approach involves the alkylation of cycloheptane with ethyl halides in the presence of a strong base, such as sodium or potassium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In an industrial setting, this compound is often produced via catalytic hydrogenation of cycloheptene in the presence of ethylene. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to facilitate the addition of hydrogen atoms to the double bond of cycloheptene, resulting in the formation of this compound .

Chemical Reactions Analysis

Types of Reactions: Ethylcycloheptane undergoes various chemical reactions, including:

    Oxidation: When exposed to strong oxidizing agents like potassium permanganate or chromic acid, this compound can be oxidized to form cycloheptanone and other oxygenated derivatives.

    Reduction: Reduction reactions involving this compound typically require hydrogen gas and a metal catalyst, leading to the formation of cycloheptane.

    Substitution: Halogenation reactions, such as chlorination or bromination, can occur in the presence of light or heat, resulting in the substitution of hydrogen atoms with halogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

    Reduction: Hydrogen gas (H2), palladium (Pd) or platinum (Pt) catalyst

    Substitution: Chlorine (Cl2), bromine (Br2), UV light or heat

Major Products Formed:

Scientific Research Applications

Ethylcycloheptane has several applications in scientific research, including:

    Chemistry: It is used as a non-polar solvent in various chemical reactions and as an intermediate in the synthesis of other organic compounds.

    Biology: this compound serves as a model compound for studying the behavior of cycloalkanes in biological systems.

    Medicine: Research on this compound derivatives has shown potential in the development of pharmaceutical drugs, particularly in the treatment of neurological disorders.

    Industry: It is utilized in the production of specialty chemicals and as a component in lubricants and adhesives.

Mechanism of Action

The mechanism of action of ethylcycloheptane primarily involves its interaction with non-polar environments due to its hydrophobic nature. In biological systems, this compound can integrate into lipid membranes, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane protein function .

Comparison with Similar Compounds

Ethylcycloheptane’s unique structure and properties make it a valuable compound in various scientific and industrial applications, distinguishing it from other cycloalkanes.

Properties

CAS No.

13151-55-8

Molecular Formula

C9H18

Molecular Weight

126.24 g/mol

IUPAC Name

ethylcycloheptane

InChI

InChI=1S/C9H18/c1-2-9-7-5-3-4-6-8-9/h9H,2-8H2,1H3

InChI Key

ITZHTNFXLDFAPB-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCCC1

Origin of Product

United States

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